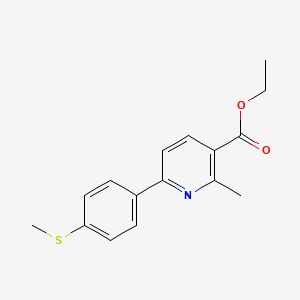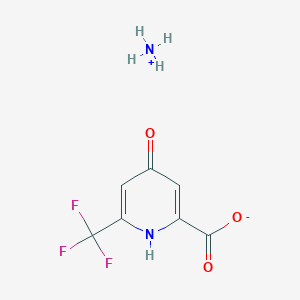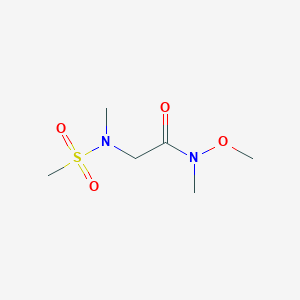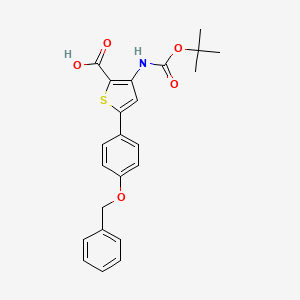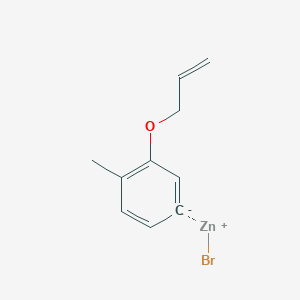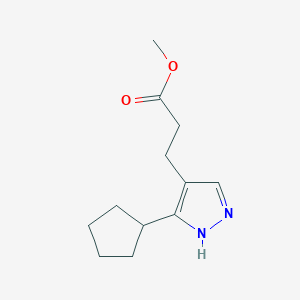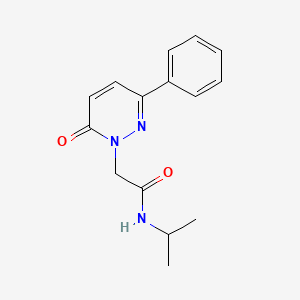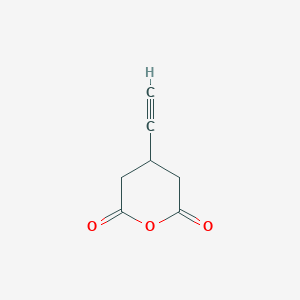
5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with furan, pyridine, and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: This step often involves a Suzuki coupling reaction between a furan boronic acid and a halogenated pyrazole intermediate.
Formation of the thiazole ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Coupling with the pyridine ring: This step typically involves a palladium-catalyzed cross-coupling reaction between a pyridine derivative and the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyrazoles.
Aplicaciones Científicas De Investigación
5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(furan-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 5-(furan-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of furan, pyridine, and thiazole rings in 5-(furan-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Propiedades
Fórmula molecular |
C16H11N5O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11N5O2S/c22-15(12-7-11(20-21-12)14-4-2-6-23-14)19-16-18-13(9-24-16)10-3-1-5-17-8-10/h1-9H,(H,20,21)(H,18,19,22) |
Clave InChI |
HWIYFURAOZUCQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


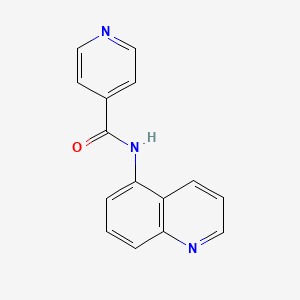
![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)
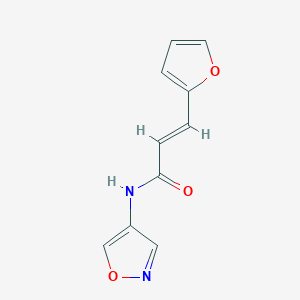
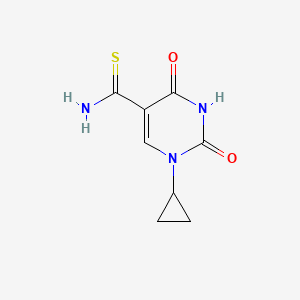
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
